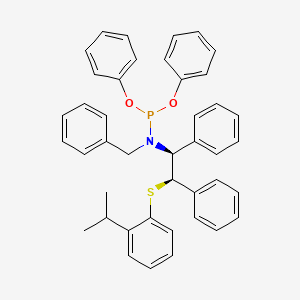
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphoramidite group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phosphoramidite group and the introduction of the thioether linkage. Common reagents used in these reactions include phosphorus trichloride, benzyl alcohol, and isopropylphenyl thiol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphoramidite group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst like sulfuric acid for nitration or iron for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Nitro or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with molecular targets through its phosphoramidite and thioether groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Diphenylphosphine: Similar structure but lacks the thioether linkage, affecting its reactivity and applications.
Benzylphosphine: Contains a benzyl group but differs in the substitution pattern and overall structure.
Propiedades
Fórmula molecular |
C42H40NO2PS |
|---|---|
Peso molecular |
653.8 g/mol |
Nombre IUPAC |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-1,2-diphenyl-2-(2-propan-2-ylphenyl)sulfanylethanamine |
InChI |
InChI=1S/C42H40NO2PS/c1-33(2)39-30-18-19-31-40(39)47-42(36-24-12-5-13-25-36)41(35-22-10-4-11-23-35)43(32-34-20-8-3-9-21-34)46(44-37-26-14-6-15-27-37)45-38-28-16-7-17-29-38/h3-31,33,41-42H,32H2,1-2H3/t41-,42+/m0/s1 |
Clave InChI |
BMQSXXKCRVUXEM-ACEXITHZSA-N |
SMILES isomérico |
CC(C)C1=CC=CC=C1S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
SMILES canónico |
CC(C)C1=CC=CC=C1SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















